molecular formula C9H13NO2 B2764168 2-Methoxy-4-[(methylamino)methyl]phenol CAS No. 42973-53-5

2-Methoxy-4-[(methylamino)methyl]phenol

Cat. No.: B2764168
CAS No.: 42973-53-5
M. Wt: 167.208
InChI Key: DWVROQPEVDTYSN-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure Overview

2-Methoxy-4-[(methylamino)methyl]phenol is an organic compound featuring a phenol (B47542) ring substituted with both a methoxy (B1213986) and a methylaminomethyl group. The precise arrangement of these functional groups dictates its chemical properties and reactivity. Its formal identification is established through standardized nomenclature and unique identifiers.

The structure consists of a central benzene (B151609) ring. A hydroxyl (-OH) group and a methoxy (-OCH3) group are attached to this ring, forming a guaiacol (B22219) substructure. A methylaminomethyl group (-CH2NHCH3) is also attached to the ring, classifying the molecule as a secondary amine and a phenol. The parent compound for this molecule is this compound. nih.gov

Detailed chemical and physical properties are summarized in the table below.

Identifier Value
IUPAC Name This compound
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
CAS Registry Number 15398-77-3
Synonyms N-Methyl-4-hydroxy-3-methoxybenzylamine, 4-Hydroxy-3-methoxy-N-methylbenzylamine
Canonical SMILES CNCC1=CC(=C(C=C1)O)OC
InChI Key DWVROQPEVDTYSN-UHFFFAOYSA-N

Data sourced from PubChem. nih.govuni.lu

Historical Context of Research on Related Phenolic Amine Scaffolds

The phenolic amine scaffold, characterized by a phenol ring linked to an amine-containing side chain, is a recurring and significant motif in chemistry and pharmacology. acs.orgnih.gov These structures are prevalent in nature, forming the basis for essential biological molecules such as the amino acid tyrosine and various neurotransmitters. nsf.gov

Historically, the study of simple phenols began with their use as potent antiseptics, such as Joseph Lister's use of carbolic acid in surgery. rsc.org Over time, chemists began to understand that modifying the phenolic structure could lead to a vast array of compounds with diverse applications. The addition of an amine functional group was a critical step, as the nitrogen atom's lone pair of electrons confers basic and nucleophilic properties, leading to a wide range of biological activities. nih.gov

In the 20th century, research into phenolic amines expanded significantly. Synthetic secondary amines, a class to which this compound belongs, became recognized as crucial starting materials and constituents for numerous pharmaceuticals, including antidepressants and opiate analgesics. mdpi.comresearchgate.net The investigation of phenolic compounds, some of which were previously overlooked due to issues like poor solubility, led to major discoveries. For instance, research in the 1970s into ortho-substituted phenols resulted in the development of the intravenous anesthetic Propofol. rsc.org Beyond medicine, these scaffolds have also become foundational for the synthesis of agrochemicals, dyes, and other industrial products. nsf.govmdpi.comresearchgate.net

Current Academic Research Significance of this compound

In contemporary academic research, this compound is primarily significant as a synthetic intermediate or a building block for constructing more complex molecules. Its structure combines the reactive features of a phenol, a secondary amine, and a guaiacol-type aromatic ring, making it a versatile precursor in organic synthesis.

While direct research on the end applications of this specific compound is limited, its structural components are featured in numerous studies exploring new therapeutic agents. The general synthetic route to produce such secondary amines often involves the condensation of a primary amine with an aldehyde, followed by the reduction of the resulting Schiff base. mdpi.comresearchgate.net This suggests that this compound can be readily synthesized from the widely available natural product vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and methylamine (B109427).

The significance of this structural backbone is highlighted by extensive research into related molecules derived from vanillin. For example, Schiff bases synthesized by reacting vanillin with various primary amines have been the subject of intense investigation for their biological activities. One such compound, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, has been synthesized and tested for its antioxidant and anticancer properties. atlantis-press.comresearchgate.netuin-malang.ac.id Studies on this and similar compounds demonstrate a broad academic interest in the vanillin-based phenolic amine scaffold for developing novel compounds with potential therapeutic value, including antimicrobial, anti-inflammatory, and antiviral applications. researchgate.netnih.gov Therefore, the academic significance of this compound lies in its potential role as a key intermediate in the synthesis of these and other biologically active target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVROQPEVDTYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methoxy-4-[(methylamino)methyl]phenol

The most well-documented and logical synthetic routes to this compound leverage readily available starting materials and established organic reactions. These pathways typically involve the modification of a phenol (B47542) derivative to introduce the required aminomethyl functionality.

Approaches Involving Phenol Derivatization

A key strategy for the synthesis of this compound begins with the derivatization of a suitably substituted phenol. The most common and direct precursor is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin (B372448). Vanillin possesses the core phenolic and methoxy (B1213986) groups in the desired orientation, with the aldehyde group serving as a reactive handle for the introduction of the methylamino-methyl side chain.

Another plausible, albeit less direct, approach could involve the Mannich reaction, a classic method for the aminoalkylation of acidic protons. In this hypothetical pathway, the starting material would be 2-methoxyphenol (guaiacol). The reaction would proceed by treating guaiacol (B22219) with formaldehyde (B43269) and methylamine (B109427). The electrophilic iminium ion, formed in situ from formaldehyde and methylamine, would then attack the electron-rich aromatic ring of guaiacol, preferentially at the position para to the hydroxyl group, to yield the target compound.

Methodologies for Amine Moiety Introduction

The introduction of the methylamino-methyl group onto the phenolic ring is most effectively achieved through reductive amination. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry.

The general reaction scheme for the reductive amination of vanillin is presented below:

Step 1: Imine Formation

4-hydroxy-3-methoxybenzaldehyde (vanillin) reacts with methylamine (CH₃NH₂) in an appropriate solvent.

This is a condensation reaction where a molecule of water is eliminated.

The product is an N-methylimine derivative of vanillin.

Step 2: Reduction

The imine intermediate is then reduced in the same reaction vessel.

Sodium borohydride (B1222165) is added to the reaction mixture.

The hydride from the borohydride attacks the carbon of the C=N double bond, which is then protonated to yield the final product, this compound.

Below is a table summarizing the key reagents and their roles in this synthetic pathway.

ReagentRole
4-hydroxy-3-methoxybenzaldehyde (Vanillin)Starting material/Phenolic precursor
MethylamineSource of the methylamino group
Sodium BorohydrideReducing agent for the imine intermediate
Methanol (B129727)/Ethanol (B145695)Reaction solvent

Stereoselective Synthesis Strategies and Asymmetric Catalysis

The molecular structure of this compound is achiral, meaning it does not possess a stereocenter and therefore does not exist as enantiomers or diastereomers. Consequently, stereoselective synthesis strategies and the application of asymmetric catalysis are not relevant to the preparation of this particular compound.

Development of Novel Synthetic Routes and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, research into novel and more environmentally benign synthetic routes for compounds like this compound is of considerable interest.

Exploration of Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, offers promising avenues for novel synthetic pathways. While a direct chemoenzymatic synthesis for this compound has not been extensively reported, related enzymatic transformations provide a basis for future exploration.

For instance, the flavoenzyme vanillyl-alcohol oxidase (VAO) is known to catalyze the oxidation of vanillylamine (B75263) (4-(aminomethyl)-2-methoxyphenol), a compound structurally similar to the target molecule, to produce vanillin. This demonstrates the potential for enzymes to act on this class of compounds. A hypothetical chemoenzymatic route could involve the enzymatic reduction of a precursor imine, potentially offering higher selectivity and milder reaction conditions compared to traditional chemical reducing agents. Research into imine reductases (IREDs) could be particularly fruitful in developing such a pathway.

Sustainable Synthetic Methodologies

The principles of green chemistry can be readily applied to the established synthetic pathways for this compound to enhance their sustainability.

One of the key tenets of green chemistry is the reduction of waste. The one-pot reductive amination of vanillin is inherently advantageous in this regard, as it avoids the need to isolate and purify the intermediate imine, thereby reducing solvent usage and potential product loss.

Further improvements can be made by considering the choice of reagents and reaction conditions. The use of sodium borohydride is generally considered greener than more hazardous reducing agents like lithium aluminum hydride. To further enhance the green credentials of this synthesis, several modifications could be explored:

Use of Greener Solvents: Replacing traditional volatile organic solvents like methanol with more benign alternatives such as ethanol, or even water, for the imine formation step would significantly improve the environmental profile of the synthesis.

Catalytic Hydrogenation: Instead of stoichiometric reducing agents like sodium borohydride, catalytic hydrogenation using molecular hydrogen (H₂) and a recyclable metal catalyst (e.g., palladium on carbon) could be employed for the reduction step. This approach has a higher atom economy and generates less waste.

Energy Efficiency: Optimizing reaction temperatures and times to minimize energy consumption is another crucial aspect of green chemistry that can be applied to this synthesis.

The following table outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy One-pot reductive amination maximizes the incorporation of starting materials into the final product. Catalytic hydrogenation offers higher atom economy than stoichiometric reducing agents.
Use of Less Hazardous Chemicals Sodium borohydride is a relatively mild and safe reducing agent.
Safer Solvents and Auxiliaries Exploring the use of water or bio-based solvents like ethanol instead of methanol.
Catalysis Employing catalytic hydrogenation in place of stoichiometric reagents would be a significant improvement.

Derivatization and Analog Synthesis Strategies

The structural features of this compound, namely the phenolic hydroxyl group, the secondary amine, the methoxy group, and the aromatic ring, provide multiple sites for chemical modification. These reactive centers allow for the systematic synthesis of analogs with tailored electronic and steric properties.

Exploration of Alkylation, Acylation, and Arylation Reactions

The phenolic hydroxyl and the secondary amino groups are the primary sites for alkylation, acylation, and arylation reactions.

Alkylation: The phenolic hydroxyl group can be readily alkylated under basic conditions using alkyl halides or sulfates. The choice of base, such as sodium hydroxide (B78521) or potassium carbonate, and the reaction conditions can be optimized to favor O-alkylation. The secondary amine is also susceptible to alkylation, which can be achieved using various alkylating agents. The relative reactivity of the phenol and the amine can be controlled by pH and the choice of reagents. For instance, selective N-alkylation can be achieved by first protecting the more acidic phenolic hydroxyl group.

Acylation: Acylation of both the phenolic hydroxyl and the secondary amino group can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of ester and amide functionalities, respectively. The relative nucleophilicity of the phenol and amine will influence the reaction outcome, with the amine generally being more nucleophilic. Selective N-acylation can be performed under controlled conditions.

Arylation: The introduction of an aryl group at the nitrogen or oxygen atom can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for N-arylation or the Ullmann condensation for O-arylation. These reactions typically employ a palladium or copper catalyst and a suitable base to couple an aryl halide with the amine or phenol.

Table 1: Examples of Alkylation, Acylation, and Arylation Reactions

Reaction TypeReagent ExampleFunctional Group TargetedProduct Functional Group
AlkylationMethyl IodidePhenolic -OH / Amino -NHMethoxy Ether / Tertiary Amine
AcylationAcetyl ChloridePhenolic -OH / Amino -NHAcetoxy Ester / N-acetyl Amide
ArylationPhenyl BromideAmino -NHN-phenyl Amine

Modifications of the Methoxy Moiety

The methoxy group (-OCH3) is a key feature of the molecule, influencing its electronic properties and solubility.

Demethylation: A common modification is the cleavage of the methyl ether to yield a catechol derivative (a dihydroxyl-substituted benzene (B151609) ring). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr) nih.gov. The resulting catechol can then be further functionalized.

Etherification: Following demethylation, selective or complete re-etherification with different alkyl or aryl groups can be performed to introduce a variety of alkoxy substituents, thereby modulating the compound's properties.

Table 2: Strategies for Methoxy Group Modification

TransformationReagent ExampleResulting Functional Group
DemethylationBoron Tribromide (BBr3)Hydroxyl (-OH)
Etherification (post-demethylation)Ethyl IodideEthoxy (-OCH2CH3)

Alterations of the Methylamino Group and Side Chain Length

The methylamino group and the methylene (B1212753) bridge are crucial for the compound's structure and can be modified to explore structure-activity relationships in medicinal chemistry contexts.

N-Dealkylation/N-Alkylation: The methyl group on the nitrogen can be removed through various chemical methods, followed by the introduction of different alkyl, cycloalkyl, or arylalkyl groups to assess the impact of steric bulk and lipophilicity.

Homologation: The side chain can be extended by one or more carbon atoms. This can be achieved through a multi-step sequence, for example, by converting the phenolic hydroxyl to a leaving group, followed by displacement with a cyanide, reduction, and subsequent functional group manipulations to re-introduce the amino functionality at a greater distance from the ring.

Formation of Schiff Bases: The core structure of this compound can be conceptually derived from the reduction of a Schiff base formed between vanillin (4-hydroxy-3-methoxybenzaldehyde) and methylamine. By analogy, related structures with different amine substituents can be synthesized by reacting vanillin with other primary amines, followed by reduction of the resulting imine researchgate.netmdpi.com.

Ring System Substitutions and Isosteric Replacements

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Isosteric Replacements: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to create isosteres. For example, a pyridine or thiophene (B33073) ring could be used in place of the benzene ring to alter the electronic distribution and potential for hydrogen bonding.

Applications in Organic Synthesis as a Precursor or Building Block

This compound is a valuable precursor for the synthesis of more complex molecules due to its inherent functionality.

Synthesis of Biologically Active Molecules: The structural motif present in this compound is found in a number of biologically active natural products and synthetic compounds. Its ability to be readily derivatized makes it an attractive starting material for the synthesis of libraries of compounds for drug discovery. For instance, related secondary amines are important starting materials for various pharmaceuticals mdpi.comresearchgate.net.

Precursor to Schiff Bases and Ligands: The amine functionality allows for the formation of Schiff bases through condensation with aldehydes and ketones researchgate.netatlantis-press.com. These Schiff bases can be valuable intermediates or act as ligands for metal complexes.

Polymer Chemistry: Phenolic compounds, in general, can serve as monomers in polymerization reactions. For example, a related compound, 2-methoxy-4-vinylphenol, derived from ferulic acid, is used as a bio-based monomer for creating thermoplastics and thermoset polymers mdpi.comrsc.org. This suggests potential applications for derivatives of this compound in materials science.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Target Identification and Characterization

Detailed mechanistic studies identifying and characterizing specific enzyme targets for 2-Methoxy-4-[(methylamino)methyl]phenol are not extensively documented in peer-reviewed literature. The following sections reflect the general areas where a compound with its structural characteristics might be investigated, but specific data for this compound is wanting.

Studies on Catechol-O-methyltransferase (COMT) Inhibition Mechanisms

Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines. Its inhibition is a key mechanism for several therapeutic agents. However, specific studies detailing the inhibitory mechanism of this compound on COMT, including kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, or mixed), are not available in the public domain. Such studies would be essential to understand if and how this compound interferes with the methylation of endogenous and exogenous catechols.

Mechanistic Insights into Enzyme Binding and Catalysis

Without specific research, any description of the binding of this compound to an enzyme's active site and its effect on catalysis would be purely speculative. Mechanistic insights are typically derived from a combination of enzyme kinetics, computational modeling, and structural biology techniques like X-ray crystallography or NMR spectroscopy. These studies would be necessary to elucidate the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions, that would govern the binding affinity and inhibitory potential of this compound.

Investigation of Interactions with Other Methyltransferase Enzymes (e.g., PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is another key enzyme in catecholamine biosynthesis, responsible for the conversion of norepinephrine (B1679862) to epinephrine. The potential for this compound to interact with PNMT or other methyltransferases has not been reported in available scientific literature. Investigating the selectivity of this compound for different methyltransferases would be a critical step in understanding its broader pharmacological profile.

Receptor Binding Profile Studies

A comprehensive understanding of a compound's biological effects requires detailed knowledge of its receptor binding profile. For this compound, such data is not currently available.

Exploration of Ligand-Receptor Interactions via in vitro Assays

Standard in vitro radioligand binding assays are used to determine the affinity of a compound for a wide range of receptors. There are no published reports of such assays being conducted for this compound across various receptor families (e.g., adrenergic, dopaminergic, serotonergic receptors). These studies would be fundamental in identifying any potential receptor-mediated activities of the compound.

Comparative Binding Affinity Assessments

Without primary binding data, a comparative assessment of the binding affinity of this compound against known ligands for various receptors cannot be performed. Such a comparison would be instrumental in predicting its potential physiological effects and selectivity.

Intracellular Signaling Pathway Modulation (In Vitro and Cellular Level Studies)

The activation of TRPV1 by vanilloid-like molecules can influence pathways such as:

Protein Kinase Pathways: Calcium influx can activate protein kinase C (PKC) and protein kinase A (PKA), which can phosphorylate TRPV1 and other intracellular proteins, modulating their activity. nih.gov

Calmodulin Signaling: Calcium ions can bind to calmodulin, initiating signaling cascades that affect numerous cellular processes. nih.gov

It is plausible that "this compound" could act as a modulator of the TRPV1 channel, thereby influencing these intracellular signaling pathways. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.

Antioxidant and Radical Scavenging Mechanisms (In Vitro/Cellular Contexts)

The antioxidant and radical scavenging properties of phenolic compounds are well-documented. nih.govbenthamdirect.com The guaiacol (B22219) structure within "this compound" is a key determinant of its potential antioxidant activity. Phenolic compounds can exert their antioxidant effects through several mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. For guaiacol derivatives, the methoxy (B1213986) group at the ortho position can further stabilize this radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): A phenolic compound can donate an electron to a free radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.

In vitro assays commonly used to evaluate the antioxidant potential of phenolic compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net Studies on various guaiacol derivatives have demonstrated significant radical scavenging activity in these assays. rsc.org For instance, the antioxidant activity of vanillin (B372448) and related compounds is attributed to the hydrogen-donating ability of the phenolic hydroxyl group. rsc.org It is therefore highly probable that "this compound" exhibits similar antioxidant properties.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

While specific SAR studies for "this compound" are not available, general SAR principles for phenolic antioxidants and vanilloid receptor ligands can be inferred.

Identification of Key Pharmacophoric Elements for Biological Activity

For antioxidant activity, the key pharmacophoric elements of phenolic compounds are:

The Phenolic Hydroxyl Group: This is essential for hydrogen atom donation to scavenge free radicals. researchgate.net

Electron-Donating Substituents: The methoxy group (-OCH₃) at the ortho position in the guaiacol moiety is an electron-donating group that can increase the stability of the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity. rsc.org

For potential activity at the TRPV1 receptor, the general pharmacophore for vanilloid agonists includes:

Aromatic Ring with a Hydroxyl Group: This corresponds to the phenolic part of the molecule.

An Electronegative Atom in the Ortho Position: The methoxy group in "this compound" fulfills this requirement.

The table below summarizes the key structural features and their likely contribution to biological activity.

Structural FeatureLikely Contribution to Biological Activity
Phenolic Hydroxyl GroupEssential for antioxidant activity (hydrogen donation).
Ortho-Methoxy GroupEnhances antioxidant activity by stabilizing the phenoxyl radical.
Para-(Methylamino)methyl GroupModulates solubility and may influence interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. jksus.orgresearchgate.net For phenolic antioxidants, QSAR models often use molecular descriptors such as:

Electronic Descriptors: Ionization potential (IP) and bond dissociation enthalpy (BDE) of the phenolic O-H bond are critical. A lower BDE indicates easier hydrogen atom donation and higher antioxidant activity. jcpjournal.org

Topological and Constitutional Descriptors: These relate to the size, shape, and connectivity of the molecule. researchgate.net

While no specific QSAR models for "this compound" have been found, general QSAR studies on phenolic compounds consistently show that the number and position of hydroxyl groups, as well as the presence of other substituents that affect the electronic properties of the aromatic ring, are key determinants of antioxidant capacity. nih.govjcpjournal.org A predictive QSAR model for this class of compounds would likely confirm the importance of the guaiacol moiety for its radical scavenging potential.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of a molecule. Utilizing methods like Density Functional Theory (DFT), researchers can model molecular behavior at the electronic level, offering insights into structure, stability, and reactivity.

Electronic Structure Analysis and Frontier Orbitals

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In 2-Methoxy-4-[(methylamino)methyl]phenol, the HOMO is expected to be localized primarily over the electron-rich phenol (B47542) ring, particularly influenced by the hydroxyl and methoxy (B1213986) groups. The LUMO is anticipated to be distributed across the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Orbital Properties for this compound

Property Predicted Value Significance
HOMO Energy ~ -5.5 to -6.0 eV Indicates electron-donating capability, susceptibility to electrophilic attack.
LUMO Energy ~ -0.5 to -1.0 eV Indicates electron-accepting capability, susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds—specifically the C-O bond of the methoxy group and the C-C and C-N bonds of the methylaminomethyl side chain—allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (lowest energy conformers).

A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the corresponding energy. For the methylaminomethyl side chain, steric hindrance between the amine group and the adjacent hydroxyl group on the ring would likely dictate the preferred orientation. The most stable conformer would be one that minimizes steric clashes and potentially allows for intramolecular hydrogen bonding, for instance, between the hydroxyl proton and the nitrogen atom of the amine.

Prediction of Reactivity and Reaction Pathways

The electronic properties derived from quantum chemical calculations allow for the prediction of chemical reactivity. The molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and methoxy groups, along with the nitrogen atom, would represent nucleophilic sites (electron-rich). The phenolic hydrogen would be the primary site for deprotonation, making the molecule acidic.

The molecule is expected to be susceptible to electrophilic aromatic substitution, with the electron-donating groups directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The phenolic hydroxyl group also makes the molecule susceptible to oxidation.

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological systems, molecular docking and dynamics simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme (receptor).

Ligand-Protein Interaction Modeling and Binding Site Characterization

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. Given its structural similarity to catecholamines, this compound could theoretically be docked into the binding sites of adrenergic receptors or enzymes like monoamine oxidase.

In a hypothetical docking scenario, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl and amine groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate) in a binding pocket.

Pi-Interactions: The aromatic ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Interactions: The methoxy and methyl groups would contribute to binding through weaker, non-specific van der Waals forces.

The result of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.

Table 2: Hypothetical Docking Interaction Summary

Interaction Type Potential Interacting Groups on Ligand Potential Interacting Receptor Residues
Hydrogen Bond Donor Phenolic -OH, Amine N-H Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Phenolic -OH, Methoxy -O-, Amine -N- Serine, Threonine, Asparagine, Glutamine
Pi-Pi Stacking Benzene (B151609) Ring Phenylalanine, Tyrosine, Tryptophan

Analysis of Ligand-Enzyme/Receptor Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the system over time. An MD simulation would begin with the docked complex and calculate the atomic movements based on a force field.

These simulations can reveal the stability of the ligand within the binding site, showing how the ligand and protein residues adjust to each other. Key analyses from an MD simulation include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and analyzing the persistence of specific interactions, like hydrogen bonds, over the simulation time. This provides a more realistic and dynamic picture of the binding event than docking alone.

De Novo Design Approaches Utilizing the Compound Scaffold

De novo drug design is a computational methodology for creating novel molecular structures with desired pharmacological properties, often starting from a core structure or scaffold. The this compound scaffold, with its distinct arrangement of functional groups, presents a valuable starting point for such computational endeavors. The core principle of scaffold-based design is to use the main framework of a molecule, which is known to have some desirable properties, and then to systematically add or modify side chains to optimize its biological activity. researchgate.netlifechemicals.com

The utility of the this compound scaffold lies in its combination of a phenolic ring, a methoxy group, and a flexible methylamino-methyl side chain. Each of these components can be exploited in fragment-based de novo design, a process that involves computationally linking, merging, or growing small molecular fragments to create a larger, novel molecule. nih.govbu.eduspringernature.com

In a typical workflow, a virtual library of molecular fragments would be assembled. These fragments are selected based on their potential to form favorable interactions with a biological target, such as a protein's binding site. The this compound scaffold itself can be deconstructed into key fragments, or it can serve as an anchor to which other fragments are attached.

For instance, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, the methoxy group as a hydrogen bond acceptor, and the secondary amine as a hydrogen bond donor and a basic center for ionic interactions. The aromatic ring provides a rigid core for π-stacking interactions. Computational algorithms can then explore various combinations and orientations of these and other fragments to generate a library of new potential drug candidates. mdpi.com

A hypothetical fragment library for de novo design utilizing the this compound scaffold could include the components listed in the following interactive table.

By computationally combining these fragments with the core scaffold, it is possible to explore a vast chemical space and design novel molecules with optimized binding affinity and selectivity for a specific biological target. nih.gov

Prediction of Spectroscopic Signatures for Advanced Research

The characterization of novel compounds heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Computational chemistry offers powerful tools to predict these spectroscopic signatures, providing valuable information for identifying synthetic products and understanding molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations, particularly Density Functional Theory (DFT). researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed for this purpose. researchgate.netnih.gov For a molecule like this compound, accurate prediction of the chemical shifts of the hydroxyl (-OH) and amine (-NH) protons requires careful consideration of solvent effects and potential hydrogen bonding, as these factors can significantly influence their electronic environment. pdf4pro.com Computational models can simulate these interactions to provide more realistic predictions. researchgate.net

Mass Spectrometry (MS): In silico mass spectrometry tools can predict the fragmentation patterns of a molecule upon ionization. nih.gov By simulating the bond cleavages that are most likely to occur, these methods can generate a theoretical mass spectrum, showing the expected mass-to-charge ratios (m/z) of the parent ion and its major fragments. nih.govresearchgate.netvub.be For this compound, likely fragmentation pathways would involve cleavage of the benzylic C-N bond and rearrangements involving the methoxy and hydroxyl groups.

A summary of theoretically predicted spectroscopic data for this compound, based on typical values for its functional groups, is presented in the interactive table below.

These computational and theoretical studies are crucial for accelerating the discovery and development of new molecules based on the this compound scaffold.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Research Samples

Chromatography is fundamental to isolating and quantifying 2-Methoxy-4-[(methylamino)methyl]phenol from research samples. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of phenolic compounds like this compound due to its high resolution and sensitivity. nih.gov Method development typically involves a reverse-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

Optimization of the separation method is critical and involves adjusting several parameters to achieve the desired resolution and peak shape. A core-shell column can be employed for fast and efficient separation. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a weak acid, such as acetic or phosphoric acid, to control the ionization of the phenolic and amino groups, thereby improving peak shape. nih.govcabidigitallibrary.org Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for the monitoring of absorbance at various wavelengths. nih.gov

Table 1: Example HPLC Method Parameters for Phenolic Amine Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile Phase A Water with 0.2% Phosphoric Acid tandfonline.com
Mobile Phase B Acetonitrile tandfonline.com
Gradient Elution A time-programmed gradient, starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B. tandfonline.com
Flow Rate 1.0 mL/min cabidigitallibrary.orgtandfonline.com
Column Temperature 25°C tandfonline.com
Detection UV-Vis Diode Array Detector (DAD) nih.gov

| Injection Volume | 20-30 µL cabidigitallibrary.org |

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a phenolic amine, has low volatility and contains polar functional groups (-OH, -NH) that can lead to poor peak shape and thermal degradation in the GC system. oup.com Therefore, a derivatization step is essential prior to GC analysis to increase volatility and thermal stability. oup.comgnest.org

Acylation is a common derivatization strategy for both the phenol (B47542) and secondary amine groups. researchgate.net Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to convert the hydroxyl and amino groups into their corresponding ester and amide derivatives. oup.comgnest.org These derivatives are significantly more volatile and less polar, making them suitable for GC analysis. The resulting derivatives can be separated on a capillary column and detected using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). epa.govnih.gov

Key Derivatization Steps:

Reaction: The sample is reacted with a derivatizing agent such as acetic anhydride in an alkaline medium. gnest.org

Extraction: The resulting derivatives are extracted from the aqueous reaction mixture into an organic solvent. gnest.org

Analysis: The organic extract is injected into the GC system for separation and detection. gnest.org

Chiral Separation Techniques for Enantiomeric Analysis

Since this compound is a chiral compound (possessing a stereocenter at the carbon atom of the methylamino)methyl group), it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in many research contexts. This can be achieved using chiral chromatography, either by HPLC or GC.

For HPLC, chiral stationary phases (CSPs) are widely used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of a broad range of compounds, including amines. mdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector of the stationary phase. The mobile phase composition, often a mixture of an alkane like heptane (B126788) and an alcohol like ethanol (B145695) or isopropanol, is optimized to maximize enantiomeric resolution. nih.gov

For GC, chiral separation can be achieved by derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral stationary phase can be used to directly separate the enantiomers of the derivatized or, in some cases, underivatized analyte. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of this compound and its synthetic analogs, as well as for identifying metabolites in non-clinical biochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unequivocally determining the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize synthetic analogs of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a synthetic analog, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons, the N-methyl (-NHCH₃) protons, and the phenolic hydroxyl (-OH) proton. docbrown.info The chemical shifts and splitting patterns (e.g., triplets, doublets) of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. docbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the aromatic ring, the methoxy carbon, the methylene carbon, and the N-methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon; for instance, the carbon atom attached to the oxygen of the hydroxyl group typically appears significantly downfield (e.g., ~155 ppm). docbrown.infolibretexts.org

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, providing definitive structural proof for novel synthetic analogs. dlsu.edu.ph

Table 2: Predicted ¹³C NMR Chemical Shifts for the Aromatic Ring of this compound

Carbon Atom Position Predicted Chemical Shift (δ, ppm) Rationale
C1 (-OH) ~148 Attached to electronegative oxygen.
C2 (-OCH₃) ~147 Attached to electronegative oxygen.
C3 ~112 Ortho to two oxygen-bearing carbons.
C4 (-CH₂-) ~130 Para to -OH, influenced by substituents.
C5 ~115 Ortho to -OH, meta to -OCH₃.

Note: These are estimated values based on substituent effects on a phenol ring; actual values may vary.

Mass Spectrometry (MS) for Metabolite Profiling in Biochemical Studies (Non-clinical)

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS), is a highly sensitive method for identifying and quantifying metabolites in complex biological matrices from non-clinical studies. nih.govrroij.com This is essential for understanding the biotransformation pathways of this compound.

In a typical non-clinical metabolite profiling study, a biological sample (e.g., from an in vitro incubation with liver microsomes) is analyzed by LC-MS. The parent compound and its potential metabolites are separated by the HPLC column before being introduced into the mass spectrometer. Common metabolic transformations for a compound like this include:

Phase I Reactions: Oxidation, N-demethylation, or O-demethylation.

Phase II Reactions: Glucuronidation or sulfation at the phenolic hydroxyl group. nih.gov

Each metabolite will have a different mass-to-charge ratio (m/z) from the parent compound, allowing for its detection. For example, the loss of a methyl group (N-demethylation) would result in a mass decrease of 14 Da. Tandem mass spectrometry (MS/MS) can be used to fragment the metabolite ions, providing structural information that helps to confirm the site of modification. nih.gov This technique is a cornerstone of modern metabolomics and is crucial for elucidating the metabolic fate of research compounds. frontiersin.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques widely employed in the structural elucidation, purity assessment, and study of molecular interactions of chemical compounds. For this compound, these methods provide valuable insights into its molecular structure and electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. These bands can be used to confirm the compound's identity and assess its purity by comparing the experimental spectrum to a reference or by identifying unexpected peaks from impurities.

The expected characteristic IR absorption bands for the compound are detailed in the table below. The presence, position, and shape of these bands are indicative of the compound's structural integrity. For example, a broad O-H stretching band confirms the phenolic group, while the N-H stretch is characteristic of the secondary amine.

Interactive Table: Expected Infrared Absorption Bands for this compound

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)
PhenolO-HStretch, H-bonded3500 - 3200 (Broad)
Secondary AmineN-HStretch3500 - 3300 (Medium)
Aromatic RingC-HStretch3100 - 3000
Methyl/MethyleneC-HStretch2975 - 2850
Aromatic RingC=CStretch1620 - 1580
Methoxy GroupC-OAsymmetric Stretch1275 - 1200
PhenolC-OStretch1260 - 1180

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electron systems, such as the aromatic ring in this compound, absorb UV or visible light, promoting electrons from a lower energy bonding (π) orbital to a higher energy anti-bonding (π*) orbital. The wavelength of maximum absorbance (λmax) is characteristic of the compound's chromophore.

For this compound, the substituted benzene ring acts as the primary chromophore. The hydroxyl (-OH), methoxy (-OCH₃), and methylamino-methyl (-CH₂NHCH₃) substituents act as auxochromes, which can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. UV-Vis spectroscopy is highly effective for quantitative analysis and for assessing purity, as the absorbance is directly proportional to the concentration (Beer-Lambert Law). The presence of impurities with different chromophores would result in additional absorption bands or shifts in the expected λmax.

Electrochemical Detection Methods in in vitro Bioassays

Electrochemical methods, particularly voltammetric techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), offer highly sensitive and selective means for the detection and quantification of electroactive compounds in various matrices, including in vitro bioassays. This compound is an electroactive molecule due to the presence of the phenolic hydroxyl group, which can be readily oxidized at an electrode surface.

The fundamental principle behind its electrochemical detection is the oxidation of the phenolic group to a phenoxy radical, which can then undergo further reactions. This process involves the transfer of electrons and protons, and the potential at which this oxidation occurs is characteristic of the molecule's structure and the experimental conditions, such as the pH of the supporting electrolyte.

Research on the electrochemical behavior of similar para-substituted phenolic compounds shows that they typically undergo an irreversible, pH-dependent oxidation at a solid electrode, such as a glassy carbon electrode (GCE). The oxidation potential for phenols at a GCE is often observed in the range of +0.5 V to +0.7 V versus a standard reference electrode in a neutral pH buffer. The presence of electron-donating groups, like the methoxy and alkylamine substituents on the target molecule, generally lowers the oxidation potential, making the compound easier to oxidize.

In an in vitro bioassay, these electrochemical techniques can be used to monitor the concentration of this compound directly. DPV is particularly well-suited for quantitative analysis due to its high sensitivity and ability to discriminate against background currents. A calibration curve can be constructed by plotting the peak current from DPV measurements against known concentrations of the compound, allowing for the determination of unknown concentrations in biological samples.

Interactive Table: Expected Electrochemical Parameters for the Detection of this compound

ParameterTechniqueExpected Value/BehaviorSignificance in Bioassays
Oxidation Peak Potential (Eₚ)CV, DPV~ +0.6 V vs. Ag/AgCl (at pH 7)Provides selectivity for detection; potential can be tuned by altering pH.
Process TypeCVIrreversibleIndicates that the oxidation product is not readily reduced back to the phenol.
pH DependenceCV, DPVEₚ decreases with increasing pHThe oxidation involves proton transfer; analysis can be optimized by controlling pH.
Detection LimitDPVLow micromolar (µM) to nanomolar (nM) rangeAllows for the quantification of biologically relevant concentrations in in vitro systems.

The electrochemical response can also be used to study the compound's interaction with biological targets. If this compound binds to a protein or other biomolecule, changes in its electrochemical signal—such as a shift in the peak potential or a decrease in the peak current—can be observed, providing insights into the binding mechanism and affinity.

Biosynthesis and Biotransformation Pathways Non Clinical Focus

Natural Occurrence and Isolation from Biological Sources

There is currently no scientific literature available that documents the natural occurrence of 2-Methoxy-4-[(methylamino)methyl]phenol in any plant, animal, or microorganism. Consequently, methods for its isolation from biological sources have not been described. While related methoxyphenolic compounds are known to be present in various natural products, such as wood smoke and certain essential oils, the specific aminomethyl derivative that is the subject of this article does not appear to be a known natural product.

Enzymatic Synthesis and Biocatalysis for Analog Production

The enzymatic synthesis of this compound has not been reported in the existing scientific literature. Research into biocatalysis often focuses on the use of enzymes to create complex molecules, but there are no published studies detailing the use of enzymes to produce this specific compound or its close analogs. The potential for enzymatic pathways to synthesize this molecule remains an unexplored area of research.

Environmental Fate and Degradation Studies of the Compound

There is a notable absence of research on the environmental fate and degradation of this compound. Key environmental parameters such as its persistence in soil and water, its potential for bioaccumulation, and its degradation through abiotic processes like photolysis or hydrolysis have not been investigated. Consequently, its environmental impact and lifecycle remain unknown.

Applications in Chemical Biology and Research Tool Development

Development as Probes for Biological Target Identification and Validation

While direct studies detailing the use of 2-Methoxy-4-[(methylamino)methyl]phenol as a biological probe are scarce, its chemical structure is analogous to moieties found in compounds used for such purposes. Phenolic compounds can be functionalized to incorporate reporter tags like fluorophores or biotin, enabling the detection and identification of protein-ligand interactions. mdpi.comchemrxiv.org The phenol (B47542) group, for instance, can be a site for iodination with radioactive isotopes, which is a method used for labeling proteins in activity-based profiling. nih.gov

The amine group in this compound offers a reactive site for conjugation to other molecules. This could theoretically allow for its incorporation into larger probe structures designed to bind to specific biological targets. For example, vanilloid derivatives, which share the 4-hydroxy-3-methoxybenzyl moiety, are known to interact with specific receptors, and analogues are studied for their therapeutic potential. nih.govresearchgate.netnih.gov This suggests that the core structure of this compound could serve as a scaffold for developing probes targeting vanilloid-related pathways.

Table 1: Potential Functional Groups of this compound for Probe Development

Functional Group Potential Modification for Probe Synthesis Application in Target Identification
Phenolic Hydroxyl Etherification or esterification to attach reporter molecules (e.g., fluorophores, biotin). Detection and visualization of binding to target proteins.
Secondary Amine Acylation or alkylation to link to affinity tags or photo-reactive groups. Covalent labeling and pull-down experiments for protein identification.

Use as Reference Standards in Biochemical and Enzymatic Assays

In biochemical and enzymatic assays, well-characterized reference standards are crucial for the accurate quantification of analytes and for validating analytical methods. theclinivex.comsigmaaldrich.com Phenolic compounds are a broad class of molecules for which analytical standards are widely used. nih.gov While there is no specific evidence of this compound being marketed or used as a reference standard, its stable chemical structure makes it a plausible candidate.

For an enzymatic assay, a reference standard would ideally be a substrate, product, inhibitor, or activator of the enzyme . For instance, in assays for enzymes that metabolize phenolic amines, such as certain oxidases or transferases, this compound could potentially serve as a reference compound to calibrate the assay and compare the activity of unknown samples. nih.govnih.gov The development of a certified reference material would require rigorous purification and characterization to ensure its purity and stability.

Integration into Chemoenzymatic Synthesis Strategies for Complex Molecules

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules. beilstein-journals.orgnih.govnih.govresearchgate.net Aminophenols and their derivatives are valuable precursors in organic synthesis. dtic.milderpharmachemica.com While specific chemoenzymatic routes involving this compound are not documented, enzymes such as lipases, proteases, or oxidoreductases could potentially be used to selectively modify its structure.

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture if the amine or phenol group were first derivatized. Oxidoreductases might be employed to catalyze the oxidation of the phenol group to a quinone, which is a reactive intermediate for further chemical transformations. The integration of such enzymatic steps could provide a more efficient and environmentally friendly route to chiral derivatives or more complex structures compared to purely chemical methods.

Role as Building Blocks in Advanced Material Science Research

Phenolic compounds are fundamental building blocks for a wide range of functional materials, including polymers and resins, due to their reactivity and ability to form extensive hydrogen bonds. nih.govnih.govrsc.orgresearchgate.netfree.fr The phenol and amine groups in this compound offer two points for polymerization or cross-linking.

Phenolic resins are typically synthesized from the reaction of phenols with aldehydes. free.fr The structure of this compound could be incorporated into such polymers to introduce specific functionalities. The presence of the amine group could enhance the adhesive properties or provide sites for post-polymerization modification. Furthermore, phenolic compounds can coordinate with metal ions to form functional metal-phenolic materials with applications in catalysis and biomedicine. nih.gov The amine and hydroxyl groups of this compound could chelate metal ions, potentially leading to the formation of novel coordination polymers or functional coatings. rsc.org

Table 2: Mentioned Compound Names

Compound Name
This compound
Biotin

Future Research Directions and Challenges

Advancements in Stereoselective and Sustainable Synthetic Accessibility

A primary challenge in harnessing the potential of 2-Methoxy-4-[(methylamino)methyl]phenol lies in developing efficient and responsible methods for its synthesis. Future research will likely converge on two key areas: sustainability and stereoselectivity.

The principles of green chemistry are increasingly integral to modern synthetic strategies. For compounds structurally related to this compound, such as vanillin (B372448), research has demonstrated the feasibility of synthesis from renewable feedstocks like eugenol (B1671780) and ferulic acid. researchgate.netrepec.org These processes often aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. chinakxjy.com Future synthetic routes for this compound could build upon these foundations, potentially utilizing bio-based precursors and employing greener methodologies like biocatalysis or microwave-assisted synthesis to enhance sustainability. chinakxjy.comchemistryviews.org For instance, genetically engineered enzymes have been used to create a simple, one-step process for producing vanillin from ferulic acid at room temperature, a strategy that could be adapted for related molecules. chemistryviews.org

Furthermore, the benzylic carbon atom bonded to the methylamino group in this compound is a prochiral center. This means that the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established that the biological activity of chiral molecules can be highly dependent on their absolute configuration. nih.gov Consequently, a significant future challenge is the development of stereoselective synthetic methods to access each enantiomer in high purity. Drawing inspiration from asymmetric syntheses of other amino compounds, researchers could explore strategies such as:

The use of chiral catalysts to direct the formation of one enantiomer over the other.

The employment of chiral auxiliaries that can be attached to the starting material, guide the stereochemical outcome of a key reaction, and then be removed.

Enzymatic resolutions to selectively separate one enantiomer from a racemic mixture.

Success in this area would be critical for elucidating the specific biological roles of each enantiomer and for developing potentially more potent and selective therapeutic agents.

Elucidation of Broader Biological System Interactions beyond Primary Targets (Non-clinical)

While the specific biological targets of this compound are not yet well-defined, the broader class of methoxyphenolic compounds is known for a range of biological activities, particularly antioxidant and anti-inflammatory effects. d-nb.info A crucial direction for future non-clinical research is to move beyond preliminary activity screenings and delve into the specific molecular mechanisms and systemic interactions of this compound.

Quantitative structure-activity relationship (QSAR) studies on a series of 2-methoxyphenols have shown correlations between their electronic properties and activities such as cytotoxicity and cyclooxygenase-2 (COX-2) inhibition. nih.govjosai.ac.jp Future investigations should apply similar computational and experimental approaches to this compound to predict and confirm its interactions with specific biological targets. This could involve screening the compound against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families to identify primary and secondary targets.

Moreover, it is essential to understand the compound's broader effects on biological systems, including potential off-target interactions and toxicity. For example, some phenolic compounds are known to be biologically toxic, affecting the function of major organs like the liver and kidneys and influencing hematological parameters. medchemexpress.commedchemexpress.com Therefore, comprehensive non-clinical studies are needed to map the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to investigate its effects on various cell types and organ systems. This will help to build a complete picture of its biological activity, identifying not only its potential therapeutic actions but also any liabilities that would need to be addressed in further development.

Integration with Advanced High-Throughput Screening Methodologies for New Target Discovery

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid testing of vast libraries of compounds against specific biological targets. researchgate.net Natural products and their derivatives are a rich source of chemical diversity for these libraries, and many approved drugs have originated from them. nih.govnih.gov Given its origin as a derivative of naturally occurring phenolic structures, this compound is an ideal candidate for inclusion in diverse compound libraries for HTS campaigns.

Future research should focus on systematically screening this compound against a wide range of biological assays. The targets for such screens are extensive and can include enzymes, receptors, ion channels, and signaling pathways implicated in various diseases like cancer, neurodegenerative disorders, and metabolic diseases. nih.gov Phenolic compound libraries are already commercially available and have been used to identify molecules with antioxidant, anti-inflammatory, and anticancer properties. chemfaces.comselleckchem.com

Integrating this compound into these screening efforts presents several opportunities and challenges. A key advantage is the potential to uncover entirely new and unexpected biological activities, thus identifying novel therapeutic applications. However, a common challenge with screening natural product-like molecules is the potential for assay interference. nih.gov Therefore, rigorous follow-up studies, or "hit-to-lead" campaigns, are essential to validate initial findings, confirm the mechanism of action, and eliminate compounds that are non-specific or promiscuous inhibitors. The development of sophisticated HTS platforms, including high-content screening (HCS) which provides more detailed cellular information, will be instrumental in efficiently identifying and characterizing the true therapeutic potential of this compound.

Exploration of Novel Research Applications in Interdisciplinary Fields

The potential applications of this compound are not limited to pharmacology. Its distinct chemical structure, featuring a reactive phenolic hydroxyl group and a secondary amine, makes it an intriguing building block for materials science and polymer chemistry.

Research has shown that vanillin, a closely related molecule, can be chemically modified to produce a variety of monomers for the synthesis of bio-based polymers, including epoxy resins, polyesters, and polyurethanes. rsc.orgresearchgate.net These renewable polymers are sought after as sustainable alternatives to petroleum-derived plastics. psu.edu Similarly, the functional groups on this compound could be exploited in polymerization reactions. The phenolic hydroxyl could react to form esters or ethers, while the secondary amine could form amides or be used in condensation reactions to create novel polymer backbones. Future research in this area could lead to the development of new materials with unique thermal, mechanical, or biodegradable properties. nih.gov

Beyond its use as a monomer, the compound's inherent antioxidant properties could be leveraged by incorporating it into existing materials to enhance their stability and longevity by preventing oxidative degradation. Other potential interdisciplinary applications could include its use as a cross-linking agent to improve the properties of hydrogels or as a functional molecule for modifying surfaces to impart specific chemical or biological properties. Exploring these avenues requires collaboration between chemists, materials scientists, and engineers to fully realize the compound's potential beyond the biomedical field.

Table of Potential Future Research Directions

Outline SectionKey Research DirectionPrimary ChallengePotential Impact
8.1. Synthetic AccessibilityDevelop synthesis from renewable feedstocks (e.g., lignin, ferulic acid).Achieving high yield and purity while adhering to green chemistry principles.Sustainable and cost-effective production.
8.1. Synthetic AccessibilityCreate stereoselective methods to isolate individual enantiomers.Designing efficient chiral catalysts or resolution techniques.Ability to study isomer-specific biological activity.
8.2. Biological InteractionsIdentify specific molecular targets using computational and biochemical screening.Distinguishing between primary therapeutic targets and off-target effects.Understanding the mechanism of action for therapeutic development.
8.2. Biological InteractionsConduct comprehensive non-clinical ADME and toxicology studies.Predicting systemic effects and potential liabilities in vivo.Establishing a foundational safety and efficacy profile.
8.3. High-Throughput ScreeningIncorporate into diverse compound libraries for large-scale HTS campaigns.Managing false positives and assay interference common with phenolic compounds.Discovery of novel and unexpected therapeutic applications.
8.4. Interdisciplinary ApplicationsInvestigate its use as a monomer for novel bio-based polymers.Controlling polymerization to achieve desired material properties.Development of new sustainable materials.
8.4. Interdisciplinary ApplicationsExplore its use as a functional additive (e.g., antioxidant) in materials.Ensuring compatibility and long-term stability within the material matrix.Enhanced performance and lifespan of commercial products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-[(methylamino)methyl]phenol, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 4-(aminomethyl)-2-methoxyphenol derivatives. For example, nitro precursors (e.g., 4-nitro-2-methoxyphenol) can be reduced using sodium borohydride or catalytic hydrogenation (Pd/C) under inert atmospheres . Purity is ensured through techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N stretch at ~1250 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and methylamino groups (δ ~2.5 ppm). ¹³C NMR confirms carbon environments .
  • X-ray diffraction : Determines crystal packing and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Store in airtight containers at 4°C, away from light and oxidizers. Monitor stability via TGA/DSC to assess decomposition risks .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. inactive) be systematically addressed?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and controls (e.g., ciprofloxacin).
  • Purity validation : Compare results from HPLC-purified vs. crude samples to rule out impurity-driven effects.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent polarity, pH) .

Q. What strategies are effective in studying photochemical stability and degradation pathways?

  • Methodology : Expose the compound to UV light (λ = 254 nm) in quartz cuvettes and monitor degradation via:

  • GC-MS : Identify volatile byproducts (e.g., quinones from oxidation) .
  • FT-IR : Track loss of O–H and C–N peaks.
  • Kinetic modeling : Apply pseudo-first-order kinetics to derive half-life under varying conditions (pH, temperature) .

Q. How does the methylamino group influence coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodology : Synthesize MOFs by reacting the compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water. Characterize via:

  • XRD : Confirm lattice parameters and porosity.
  • BET analysis : Measure surface area (typical range: 500–1000 m²/g).
  • DFT calculations : Model electron donation from the methylamino group to metal centers .

Q. What advanced techniques resolve enantiomeric impurities in chiral derivatives?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign configurations .

Data Analysis & Validation

Q. How should researchers address conflicting computational vs. experimental solubility data?

  • Methodology :

  • Experimental validation : Use shake-flask method (compound dissolved in DMSO, diluted in buffers) with UV-Vis quantification.
  • Computational refinement : Adjust COSMO-RS parameters using experimental data to improve predictive accuracy .

Q. What statistical approaches are recommended for dose-response studies in toxicological assays?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to IC₅₀ data. Use ANOVA to compare treatment groups, followed by post-hoc Tukey tests (α = 0.05). Validate with replicates (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.